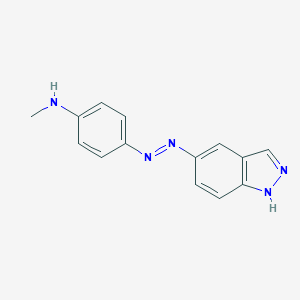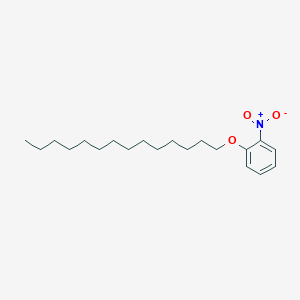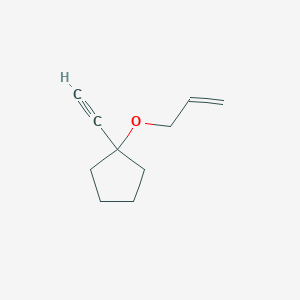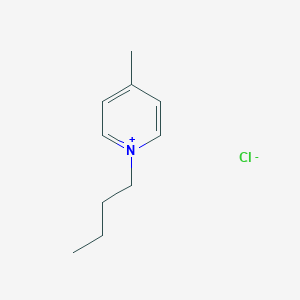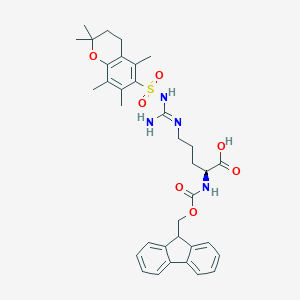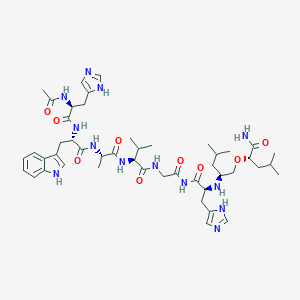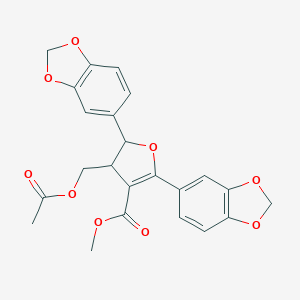![molecular formula C7H8N2 B058655 2,3-dihidro-1H-pirrolo[3,2-b]piridina CAS No. 1211540-79-2](/img/structure/B58655.png)
2,3-dihidro-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives can involve multiple approaches, including one-pot, three-component reactions that allow for the incorporation of a tetrahedral fragment at position-4 of the pyrrolo[2,3-b]pyridine skeleton. Such methods have been developed to yield novel derivatives under mild conditions, utilizing solvents like ethanol, acetic acid, or 1,4-dioxane (Vilches-Herrera et al., 2013). Additionally, polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized from 1,2,4-triazines using the inverse electron demand Diels–Alder reaction, showcasing the versatility of synthetic strategies for constructing pyrrolo[3,2-b]pyridine frameworks (Hajbi et al., 2007).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives has been elucidated through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as well as X-ray diffraction analysis. Such studies reveal the optimal molecular structure and provide insights into the physicochemical properties of these compounds (Yang et al., 2023).
Chemical Reactions and Properties
The reactivity of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives often involves electrophilic aromatic substitution, showcasing their potential for further functionalization. These compounds serve as precursors to a variety of structurally diverse molecules, highlighting their significance in synthetic organic chemistry (Janiga & Gryko, 2014).
Physical Properties Analysis
The physical properties of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives, such as optical and electrochemical characteristics, are of particular interest. These compounds exhibit strong violet, blue, or green fluorescence both in solution and in the solid state, making them attractive for applications in materials science and organic electronics (Janiga & Gryko, 2014).
Chemical Properties Analysis
The chemical properties of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives are characterized by their reactivity patterns, including their ability to undergo various ring expansion reactions and their utility in constructing complex heterocyclic frameworks. These attributes underscore the compound's versatility and potential for generating novel molecules with desirable properties (Croix et al., 2018).
Aplicaciones Científicas De Investigación
Agentes Antileishmaniales
Los derivados de 2,3-dihidro-1H-pirrolo[3,4-b]quinolin-1-ona, que están relacionados con la 2,3-dihidro-1H-pirrolo[3,2-b]piridina, se han sintetizado y evaluado por su eficacia antileishmanial contra la leishmaniasis visceral (LV). Entre los compuestos de la biblioteca, el compuesto 5m exhibió actividad antileishmanial in vitro potencial .
Actividad Antimicrobiana
Los derivados de pirrolopirazina, que incluyen this compound, han mostrado una amplia gama de actividades biológicas, incluida la actividad antimicrobiana .
Actividad Antiinflamatoria
Los derivados de pirrolopirazina también han demostrado actividad antiinflamatoria .
Actividad Antiviral
Estos compuestos han mostrado actividades antivirales .
Actividad Antifúngica
Los derivados de pirrolopirazina han exhibido actividades antifúngicas .
Actividad antioxidante
Estos compuestos han demostrado actividades antioxidantes .
Actividad Antitumoral
Los derivados de pirrolopirazina han mostrado actividades antitumorales .
Actividad Inhibitoria de la Quinasa
Los derivados de 5H-pirrolo[2,3-b]pirazina han mostrado más actividad en la inhibición de la quinasa .
Mecanismo De Acción
Target of Action
The primary targets of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
In vitro, 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQHCSGMTWRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211540-79-2 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research?
A1: The research highlights the use of a chiral phase-transfer catalyst derived from tert-leucine for the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles []. This method enables the production of both enantiomers of these compounds in excellent yield (up to 99%) and with high enantioselectivity (up to 91% ee) and diastereoselectivity (up to >99:1 dr) []. This is significant because it provides a controlled and efficient way to access these chiral compounds, which could be valuable for drug discovery and development.
Q2: What are the potential applications of these synthesized compounds?
A2: While the research focuses primarily on the synthetic methodology, the ability to synthesize both enantiomers of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles with high selectivity opens doors for further investigation into their biological activities. These compounds belong to the 4-azaindoline family, which are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties []. Therefore, these synthesized enantiomers could be valuable as building blocks for new drugs or as tools for studying biological pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

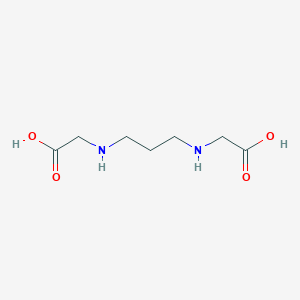
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
